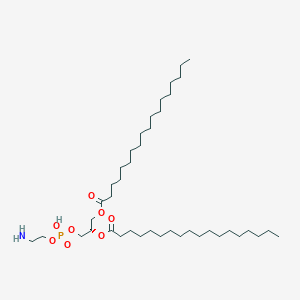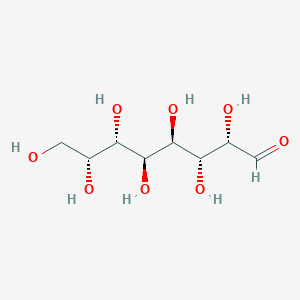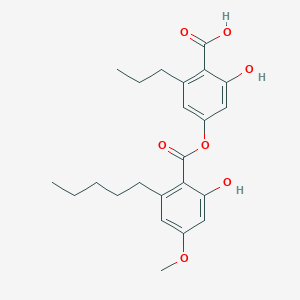
Imbricaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imbricaric acid is a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Hyaluronic acid, a substance closely related to imbricaric acid, has been extensively studied for its potential in biomedical applications. Chemically modified hyaluronic acid can be transformed into various physical forms, such as hydrogels, which have been used in preclinical and clinical settings for cell therapy and regenerative medicine. The compatibility of these hydrogels with cell encapsulation and tissue injection makes them valuable for delivering cells and therapeutic agents for tissue repair and regeneration (Burdick & Prestwich, 2011).
Industrial Applications
Dicarboxylic acid esters, including imbricaric acid esters, are crucial components of modern synthetic oils. Research on esters of carbonic, adipic, and sebacic acids, which are similar to imbricaric acid, has demonstrated their utility as components of fully synthetic lubricating oil. These esters exhibit excellent properties like good oxidation and thermal stability, low volatility, and high viscosity index, making them suitable for various industrial applications (Gryglewicz & Oko, 2005).
Enzymatic Synthesis
The enzymatic synthesis of dicarboxylic acid esters, which are related to imbricaric acid esters, has been explored for their potential in producing synthetic lubricants. Techniques like immobilized enzyme catalysis and response surface methodology have been used to optimize the synthesis process, highlighting the industrial relevance of these compounds (Chaibakhsh, Abdul Rahman, & Basri, 2012).
Biochemical Engineering
In the realm of biochemical engineering, the cell-free enzymatic production of glucaric acid, which shares structural similarities with imbricaric acid, has been investigated. This approach addresses limitations of cell-free biocatalysis, such as high enzyme costs and cofactor consumption, by combining thermostable and mesophilic enzymes, incorporating a cofactor regeneration system, and immobilizing and recycling pathway enzymes. This novel framework has demonstrated significant potential in the efficient production of glucaric acid (Petroll, Care, Bergquist, & Sunna, 2019).
Eigenschaften
Produktname |
Imbricaric acid |
|---|---|
Molekularformel |
C23H28O7 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
2-hydroxy-4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-6-propylbenzoic acid |
InChI |
InChI=1S/C23H28O7/c1-4-6-7-9-15-10-16(29-3)12-19(25)21(15)23(28)30-17-11-14(8-5-2)20(22(26)27)18(24)13-17/h10-13,24-25H,4-9H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
QXDIHIOKSGGXLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC |
Synonyme |
imbricaric acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Manganese(3+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid;chloride](/img/structure/B1258693.png)
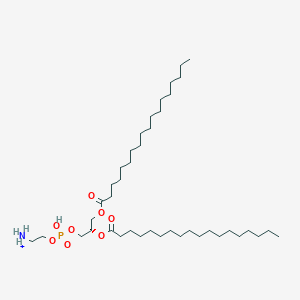

![2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B1258696.png)

![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1258698.png)

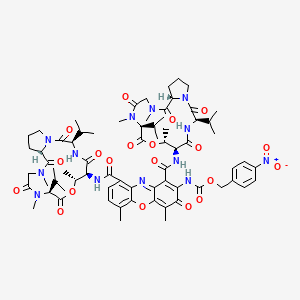
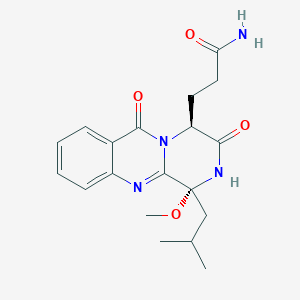

![(Z)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1258711.png)
